OBrO vs. BrO and BrOO: Comparative Br-O Bond Strength and Charge Density
An ab initio charge density analysis revealed fundamental differences in Br-O bonding among OBrO, its isomer BrOO, and the simpler BrO radical. The nature of the BrO bond was found to be very different between the symmetric OBrO and the asymmetric BrOO, with the BrO charge density being significantly reinforced in OBrO relative to that in BrO itself [1]. While specific numeric charge density values are not provided in the abstract, the conclusion of reinforcement is a direct comparative outcome of the study. This indicates that OBrO possesses a stronger, more covalent Br-O bond than its mono-oxide counterpart, influencing its dissociation dynamics and stability.
| Evidence Dimension | Br-O Bond Character (Charge Density) |
|---|---|
| Target Compound Data | Reinforced BrO charge density relative to BrO |
| Comparator Or Baseline | BrO (Bromine monoxide) and BrOO (Bromine dioxide isomer) |
| Quantified Difference | Qualitative difference: BrO charge density is reinforced in OBrO relative to BrO; bonding nature is very different from BrOO. |
| Conditions | Ab initio molecular orbital calculations (MP2, QCISD, QCISD(T), CASSCF, CASMP2) using TZ(2df) basis sets. |
Why This Matters
The distinct bonding nature of OBrO directly impacts its spectroscopic signature, thermochemical stability, and reactivity pathways, making it essential for accurate atmospheric modeling and fundamental physical chemistry studies where BrO or BrOO cannot serve as proxies.
- [1] Alcamí, M., & Cooper, I. L. (1998). Ab initio calculations on bromine oxide and dioxides and their corresponding anions. The Journal of Chemical Physics, 108(22), 9414-9424. DOI: 10.1063/1.476392 View Source
